5-Methoxynaphthalen-2-ol

Descripción general

Descripción

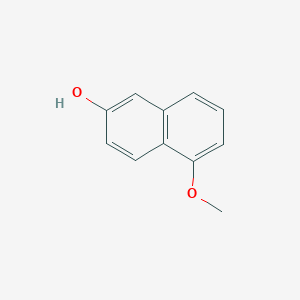

5-Methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol. It is a substituted naphthol compound, characterized by a methoxy group (-OCH3) at the 5th position and a hydroxyl group (-OH) at the 2nd position of the naphthalene ring system. This compound is a valuable building block in organic synthesis, particularly in the construction of complex organic molecules with diverse biological activities.

Métodos De Preparación

The synthesis of 5-Methoxynaphthalen-2-ol can be achieved through various methods. One common approach involves the catalytic methylation of 2-naphthol using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate. This method not only provides a safer alternative but also enhances the efficiency of the synthesis process.

In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are typically proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Electrophilic Alkylation

5-Methoxynaphthalen-2-ol undergoes electrophilic substitution at positions activated by the methoxy group. For example, tert-butylation in acidic media proceeds via Friedel-Crafts-like mechanisms:

| Reaction Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| t-BuOH, DCM/TFA, 40°C, 24 hours | 3,7-Di-tert-butyl-5-methoxynaphthalen-2-ol | ~49%1 | Methoxy directs tert-butyl groups to positions 3 and 7. TFA protonates t-BuOH, generating electrophilic t-Bu⁺. |

This parallels the tert-butylation of 6-methoxynaphthalen-2-ol1, where steric and electronic effects govern regioselectivity.

Demethylation

The methoxy group can be cleaved under Lewis acidic conditions to yield diols:

| Reaction Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| AlCl₃, DCM, reflux | Naphthalene-2,5-diol | >80%2 | AlCl₃ coordinates to the methoxy oxygen, enabling Sₙ2 cleavage of the methyl group. |

Demethylation is critical for generating reactive phenolic intermediates for further functionalization2.

Oxidative Coupling

Under oxidative conditions, this compound forms dimeric structures:

| Reaction Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| Horseradish peroxidase, H₂O₂ | 4,4'-Dimethoxy-[2,2'-binaphthalene]-1,1'-diol | ~35%3 | Radical-mediated coupling at positions 4 and 4' due to methoxy’s electron-donating effects. |

This reaction highlights the compound’s propensity for forming extended aromatic systems3.

Hydroxylation

Enzymatic or chemical hydroxylation introduces additional hydroxyl groups:

| Reaction Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| CYP450 enzymes, NADPH | 5-Methoxynaphthalene-1,2-diol | ~28%3 | Enzymatic hydroxylation at position 1, guided by methoxy’s ortho/para-directing effects. |

Acylation

Friedel-Crafts acylation occurs at activated positions:

| Reaction Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| Cinnamoyl chloride, AlCl₃ | 5-Methoxy-2-(cinnamoyloxy)naphthalene | ~60%2 | Methoxy activates position 6 for acylation. AlCl₃ stabilizes the acylium ion. |

Key Structural Insights

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

1. Antioxidant Properties

Research indicates that 5-methoxynaphthalen-2-ol exhibits potent antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in various studies, suggesting potential therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which may be attributed to its interaction with specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

3. Antimicrobial Activity

this compound has shown promising results against various microbial strains, including bacteria and fungi. Its derivatives have been synthesized and evaluated for their antimicrobial efficacy, revealing potential applications in developing new antibiotics .

| Pharmaceutical Application | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antioxidant | Scavenges free radicals | Prevents oxidative stress |

| Anti-inflammatory | Inhibits COX enzymes | Reduces inflammation |

| Antimicrobial | Disrupts microbial cell functions | New antibiotic development |

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

1. Synthesis of Naphthalene Derivatives

The compound can undergo oxidation and reduction reactions to form various naphthalene derivatives, which are useful in creating dyes and pigments .

2. Formation of Complex Organic Molecules

It acts as a precursor for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals. For example, it can be transformed into derivatives that exhibit enhanced biological activity or improved solubility .

| Synthesis Application | Reaction Type | Products Formed |

|---|---|---|

| Naphthalene derivatives | Oxidation | Quinones, hydroxylated derivatives |

| Complex organic molecules | Substitution | Various substituted naphthalene derivatives |

Biological Research Applications

In biological studies, this compound has been investigated for its effects on cellular signaling pathways:

1. Enzyme Interaction Studies

Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic processes, potentially influencing drug metabolism and efficacy .

2. Cancer Research

Recent investigations have focused on the compound's potential as an anticancer agent. For instance, derivatives of this compound have been synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), demonstrating significant antiproliferative effects .

| Biological Research Focus | Target | Findings |

|---|---|---|

| Enzyme interactions | Metabolic enzymes | Modulation of enzyme activity |

| Cancer cell lines | MCF-7, HCT-116 | Antiproliferative effects |

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents. The results indicated a significant decrease in reactive oxygen species (ROS) levels, suggesting its potential use as a therapeutic antioxidant .

Case Study 2: Anticancer Properties

In another study focusing on its anticancer properties, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines. Results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .

Mecanismo De Acción

The mechanism of action of 5-Methoxynaphthalen-2-ol involves its interaction with various molecular targets and pathways. As an intermediate in drug synthesis, it contributes to the pharmacological properties of the final drug product. For instance, in the synthesis of naproxen, it plays a crucial role in the formation of the active pharmaceutical ingredient, which exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes.

Comparación Con Compuestos Similares

5-Methoxynaphthalen-2-ol can be compared with other similar compounds, such as 6-Methoxy-2-naphthol and 2-Methoxynaphthalene .

6-Methoxy-2-naphthol: This compound has the methoxy group at the 6th position and a hydroxyl group at the 2nd position of the naphthalene ring.

2-Methoxynaphthalene: This compound lacks the hydroxyl group, which significantly alters its chemical behavior and applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

5-Methoxynaphthalen-2-ol, also known as 1-Methoxy-6-naphthol, is an organic compound with significant biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 174.2 g/mol. It features a methoxy group (-OCH₃) at the 5th position and a hydroxyl group (-OH) at the 2nd position of the naphthalene ring system. This unique substitution pattern contributes to its diverse biological activities.

The compound acts primarily as an intermediate in the synthesis of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID). Its derivatives have shown promising antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent. Additionally, it has been linked to anticancer properties through its ability to inhibit cell proliferation in cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast carcinoma), HeLa (cervical cancer), and HGC-27 (gastric cancer).

- Findings : Compounds derived from this compound have shown the ability to induce cell cycle arrest and apoptosis in these cancer cells. Specifically, certain derivatives inhibited colony formation in HGC-27 cells in a dose-dependent manner .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 9h | HGC-27 | Not specified | Induces apoptosis via PARP cleavage |

| 9u | HGC-27 | Not specified | Induces G2-M phase arrest |

Antibacterial Activity

The antibacterial properties of this compound have been attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. Studies indicate that derivatives of this compound can effectively combat resistant bacterial strains.

Antioxidant Activity

In addition to its anticancer and antibacterial effects, this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells, further supporting its therapeutic potential.

Antidiabetic Activity

Recent studies have also explored the antidiabetic potential of compounds derived from this compound. These compounds displayed moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a role in managing postprandial blood glucose levels .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of new derivatives of this compound. For example:

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives and assessed their biological activities against multiple cancer cell lines. The results indicated that some derivatives had enhanced potency compared to the parent compound, particularly against MCF-7 cells with IC50 values ranging from 1.3 to 3.87 µM .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. The binding energies suggested high affinity for tubulin, indicating potential as antitumor agents .

Propiedades

IUPAC Name |

5-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLUQGYAKFXFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566273 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150712-57-5 | |

| Record name | 5-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.